1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound with a unique structure that includes a chloro, fluoro, and hydroxy-substituted phenyl ring attached to a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluoro-4-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The chloro, fluoro, and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
(5-Chloro-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone: Similar structure but with a cyclopropyl group instead of a dimethylpropanone moiety.
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the ketone group
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
1-(5-chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)10(15)6-4-7(12)9(14)5-8(6)13/h4-5,14H,1-3H3 |
InChI Key |
JAWDPUNYCGSVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1F)O)Cl |
Origin of Product |
United States |
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